molecular formula C16H19N3O B7516659 N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

Katalognummer B7516659
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: VMAWTSJFMPUGTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.

Wirkmechanismus

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide targets the adenosine A2A receptor, which is expressed on the surface of immune cells. By inhibiting this receptor, N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide prevents the binding of adenosine, a molecule that suppresses the immune response. This leads to an increase in the activity of immune cells, particularly T cells, which can then better recognize and attack cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been shown to have several biochemical and physiological effects. It enhances the proliferation and activation of T cells, leading to an increase in cytokine production and cytotoxic activity. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide also decreases the expression of immune checkpoint molecules, such as PD-1 and CTLA-4, which can prevent T cells from attacking cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide is its potential to enhance the anti-tumor activity of other immunotherapies. It is also relatively easy to synthesize and has been shown to be well-tolerated in preclinical studies. However, one limitation is that it may not be effective as a monotherapy and may require combination with other immunotherapies. Additionally, more research is needed to determine the optimal dosing and treatment schedule.

Zukünftige Richtungen

For research include investigating its potential in combination with other immunotherapies, exploring its potential in other types of cancer, and developing more potent and selective adenosine A2A receptor inhibitors.

Synthesemethoden

The synthesis method of N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide involves several steps, including the reaction of 2-cyanophenylboronic acid with 2,6-dichloropyridine, followed by the reaction of the resulting compound with cyclopentylmagnesium bromide. The final step involves the reaction of the intermediate with methyl isocyanate to produce N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies. N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide has also been shown to inhibit the growth of various types of tumors, including lung, breast, and colon cancer.

Eigenschaften

IUPAC Name

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-18(13-7-5-6-8-13)16(20)15-11-17-12-19(15)14-9-3-2-4-10-14/h2-4,9-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWTSJFMPUGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-methyl-3-phenylimidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.